2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxy group, and a phenylbutanethioamide moiety. It has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. This reaction is carried out in a boiling ethanolic solution of sodium ethoxide, which facilitates the nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by the nucleophilic sulfur, forming a sulfide intermediate. Subsequent intramolecular dealkoxylation leads to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The anilino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anilino or methoxy derivatives.
Scientific Research Applications
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide has several applications in scientific research:
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in oncology.
Industry: It is used in the development of new materials and chemical processes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide involves its interaction with cellular targets, leading to various biological effects. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their function. This inhibition can result in the disruption of cellular processes, such as DNA replication and protein synthesis, contributing to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Anilino-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the methoxy group.
2-Methoxy-3-oxo-N-phenylbutanethioamide: Similar structure but lacks the anilino group.
2-Anilino-2-methoxy-3-oxo-N-phenylbutanamide: Similar structure but lacks the thioamide group.
Uniqueness
2-Anilino-2-methoxy-3-oxo-N-phenylbutanethioamide is unique due to the presence of both anilino and methoxy groups, which contribute to its distinct reactivity and biological activity
Properties
CAS No. |
501683-35-8 |
---|---|
Molecular Formula |
C17H18N2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-anilino-2-methoxy-3-oxo-N-phenylbutanethioamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)17(21-2,19-15-11-7-4-8-12-15)16(22)18-14-9-5-3-6-10-14/h3-12,19H,1-2H3,(H,18,22) |
InChI Key |
OCVSVKGSXHFBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=S)NC1=CC=CC=C1)(NC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.